6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride
CAS No.:
Cat. No.: VC20448880
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-7(2)3-5(4-8)11-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
| Standard InChI Key | DSJOPVWZXXGPSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(OC(=O)N1)CN)C.Cl |
Introduction
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is a synthetic chemical compound categorized within the oxazinanone family. It is characterized by its aminomethyl group attached to a dimethyl-substituted oxazinanone ring. The hydrochloride form of this compound enhances its solubility in water, making it suitable for various applications in research and industry.
Synthesis and Preparation
Synthetic Routes:
The synthesis of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves a Mannich-type reaction. This reaction introduces the aminomethyl group into the oxazinanone ring. The process includes:
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Reacting 4,4-dimethyl-1,3-oxazinan-2-one with formaldehyde.
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Using an amine source under acidic conditions to yield the aminomethyl derivative.
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Converting the product into its hydrochloride salt for enhanced solubility.
Industrial Production:
In industrial settings, the synthesis is optimized for scalability by adjusting parameters such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to improve efficiency and yield.
Applications in Research and Industry
This compound has diverse applications across multiple fields:
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Chemistry:
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Used as an intermediate in the synthesis of complex organic molecules.
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Serves as a building block in specialty chemical production.
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Biology:
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Investigated for potential antimicrobial and antiviral properties.
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Explored for its interactions with biological molecules due to its aminomethyl group.
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Medicine:
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Under research for potential pharmaceutical applications, including drug development.
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Industry:
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Utilized in the production of specialty chemicals and advanced materials.
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Mechanism of Action
The activity of this compound is attributed to its aminomethyl group, which can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions influence biochemical pathways and may serve as a basis for enzyme-catalyzed reactions.
Comparison with Related Compounds
The following table highlights differences between 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride and related compounds:
| Compound | Key Features |
|---|---|
| 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride | Enhanced solubility due to hydrochloride salt; high reactivity from aminomethyl group |
| 4,4-Dimethyl-1,3-oxazinan-2-one | Lacks aminomethyl group; lower reactivity |
| 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one | Hydroxymethyl group instead of aminomethyl; different biological activity |
Research Outlook
Ongoing studies are exploring the compound's potential as a pharmaceutical agent and its broader applications in biochemistry and material sciences. Its ability to interact with biological targets makes it a promising candidate for further investigation.
This article provides a comprehensive overview of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride based on available data while excluding unreliable sources.
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